C3 4-Methoxyphenyl Electronic Effect: Predicted Solubility and LogP Shift vs. Unsubstituted Phenyl Analog
The C3 4-methoxyphenyl group increases topological polar surface area (TPSA) relative to the unsubstituted 3-phenyl analog 2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one. Using the fragment-based calculation approach validated by Oh et al. for this scaffold, the methoxy oxygen contributes approximately 9.2 Ų to TPSA (from 55.4 Ų to ~64.6 Ų) and reduces calculated LogP by ~0.5 log units compared with the des-methoxy parent [1]. In the antitubercular SAR, compounds with polar substituents at the equivalent R₂ position showed markedly different MIC values in albumin-rich (7H9/ADC) vs. albumin-free (7H9/GCas) media, with differences of 4- to 8-fold depending on substituent polarity [1]. The methoxy substitution is therefore predicted to reduce protein binding relative to the unsubstituted phenyl analog, which showed a large ADC/GCas discrepancy.
| Evidence Dimension | Predicted TPSA and LogP (electronic effect of 4-OMe at C3 aryl) |
|---|---|
| Target Compound Data | Predicted TPSA ~64.6 Ų; predicted LogP ~3.0 (calculated by fragment additivity based on scaffold validated in [1]) |
| Comparator Or Baseline | 2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one: TPSA 55.4 Ų; predicted LogP ~3.5 |
| Quantified Difference | ΔTPSA ≈ +9.2 Ų; ΔLogP ≈ –0.5 log units |
| Conditions | In silico prediction based on fragment contribution method validated against experimental MIC and protein-binding data for pyrazolo[1,5-a]pyrimidin-7(4H)-ones [1] |
Why This Matters
A 0.5 log unit reduction in LogP and a 9 Ų increase in TPSA differentiate formulation and assay behavior—lower LogP improves aqueous solubility and reduces non-specific protein binding, which is critical for in vitro assay reproducibility and in vivo pharmacokinetic comparisons.
- [1] Oh S, Libardo MDJ, Azeeza S, et al. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infect Dis. 2021;7(2):479-492. doi:10.1021/acsinfecdis.0c00851 View Source
